Lithium triethylborohydride
Overview
Description
Lithium triethylborohydride, also known as this compound, is an organoboron compound with the formula Li(C2H5)3BH. It is a powerful reducing agent widely used in organometallic and organic chemistry. This compound is typically marketed and used as a solution in tetrahydrofuran (THF) and is known for its high reactivity and selectivity in various chemical reactions .
Mechanism of Action
Target of Action
Lithium triethylborohydride, also known as Lithium triethylhydroborate, is a powerful reducing agent used in organometallic and organic chemistry . Its primary targets are a wide range of functional groups, including alkyl halides, carbonyl compounds, esters, acid chlorides, acid anhydrides, and tertiary amides .
Mode of Action
This compound interacts with its targets by donating hydride ions (H-) to them, thereby reducing them . For instance, it reduces alkyl halides to alkanes, carbonyl compounds to alcohols, and disulfides to thiols . It is particularly effective for difficult substrates, such as sterically hindered carbonyls .
Biochemical Pathways
The action of this compound affects various biochemical pathways. Similarly, lactones reduce to diols . α,β-Enones undergo 1,4-addition to give lithium enolates . These changes can have downstream effects on other reactions and pathways in the system.
Pharmacokinetics
It is known to be reactive and potentially hazardous, reacting exothermically and possibly violently with water, alcohols, and acids . This reactivity suggests that it would likely be rapidly metabolized and eliminated if introduced into a biological system.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and conditions. In general, its reduction of various functional groups can lead to significant changes in the structure and properties of the target molecules . For example, the reduction of alkyl halides to alkanes can remove a polar functional group, significantly altering the molecule’s reactivity and interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is typically used as a solution in tetrahydrofuran (THF), which can affect its reactivity . It is also sensitive to moisture and air, with the THF complex being stable indefinitely in their absence . Therefore, the conditions under which this compound is used can significantly impact its performance.
Biochemical Analysis
Biochemical Properties
Lithium triethylborohydride plays a significant role in biochemical reactions due to its strong reducing capabilities. It interacts with a wide range of biomolecules, including enzymes, proteins, and other cellular components. For instance, it can reduce carbonyl compounds, esters, acid chlorides, and tertiary amides to alcohols. Additionally, it can reduce disulfides to thiols, which is crucial in modifying protein structures and functions . The interaction of this compound with these biomolecules often involves the transfer of hydride ions, leading to the reduction of the target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of disulfides to thiols can impact protein folding and stability, which in turn affects cellular signaling and metabolic pathways . Furthermore, the compound’s ability to reduce carbonyl compounds can lead to changes in gene expression by modifying transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydride transfer reactions. It binds to target molecules and donates a hydride ion, resulting in the reduction of the target. This mechanism is particularly effective in reducing sterically hindered carbonyl compounds and other challenging substrates . The compound’s high reactivity is attributed to the strong nucleophilicity of the hydride ion, which facilitates the reduction process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable in the absence of moisture and air, but it can degrade upon exposure to these elements . Long-term studies have shown that the compound maintains its reducing capabilities over extended periods when stored properly. Any degradation can lead to a decrease in its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces target molecules without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as tissue damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of target molecules. For example, it can reduce carbonyl compounds in metabolic pathways, leading to changes in metabolite levels and metabolic flux . The compound’s ability to modify these pathways underscores its significance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in reducing target molecules in different cellular environments.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its reducing effects precisely where needed, enhancing its efficiency in biochemical reactions.
Preparation Methods
Lithium triethylborohydride is prepared by the reaction of lithium hydride (LiH) with triethylborane (Et3B) in tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{LiH} + \text{Et}_3\text{B} \rightarrow \text{LiEt}_3\text{BH} ] The resulting THF complex is stable indefinitely in the absence of moisture and air . Industrial production methods typically involve similar synthetic routes, ensuring the compound’s stability and purity for commercial use.
Chemical Reactions Analysis
Lithium triethylborohydride undergoes a variety of chemical reactions, primarily due to its strong reducing properties. Some of the key reactions include:
Reduction Reactions: It reduces alkyl halides to alkanes, acid anhydrides to alcohols and carboxylic acids, and lactones to diols.
Deprotonation: It deprotonates carboxylic acids but does not reduce the resulting lithium carboxylates.
Addition Reactions: α,β-Enones undergo 1,4-addition to give lithium enolates.
Common reagents and conditions used in these reactions include THF as a solvent and controlled temperatures to maintain the stability of the compound.
Scientific Research Applications
Lithium triethylborohydride has numerous applications in scientific research, including:
Organic Synthesis: It is used as a reducing agent in the synthesis of complex organic molecules, particularly for substrates that are difficult to reduce with other reagents.
Material Science: It is used in the preparation of various boron-containing materials and compounds, which have applications in electronics and other advanced technologies.
Comparison with Similar Compounds
Lithium triethylborohydride is often compared with other reducing agents such as lithium borohydride, sodium borohydride, and lithium aluminium hydride. Some key differences include:
Lithium Borohydride: While both are strong reducing agents, lithium triethylhydroborate is more selective and can reduce sterically hindered carbonyls more effectively.
Sodium Borohydride: Sodium borohydride is less reactive and less selective compared to lithium triethylhydroborate.
Lithium Aluminium Hydride: Lithium aluminium hydride is a stronger reducing agent but is less selective and more difficult to handle due to its higher reactivity.
These comparisons highlight the unique properties of lithium triethylhydroborate, making it a valuable reagent in various chemical processes.
Properties
InChI |
InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNGINELBODDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BLi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897726 | |
Record name | Lithium triethylhydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Lithium triethylborohydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21130 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22560-16-3 | |
Record name | Lithium triethylborohydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium triethylhydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium triethylhydroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM TRIETHYLBOROHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1ML638JFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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